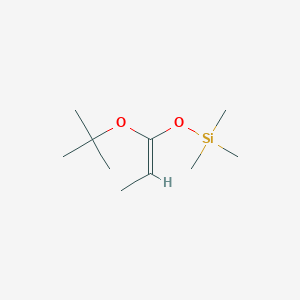

(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is a silicon-containing organic molecule that is characterized by the presence of tert-butoxy and trimethylsilyloxy groups attached to a propene backbone. This structure suggests potential reactivity typical of alkenes, such as participation in cycloaddition reactions, as well as the unique reactivity conferred by the silyl ether functionalities.

Synthesis Analysis

The synthesis of related silicon-containing compounds has been explored in various studies. For instance, the generation of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole from a bis(trimethylsilyl)-1H-pyrrole precursor demonstrates the utility of silicon-based reagents in the synthesis of reactive intermediates and cyclic structures . Similarly, the stereoselective synthesis of (E)- and (Z)-2-alkenyltrimethylsilanes from 1,2-epoxy-1,3-bis(trimethylsilyl)propane via Peterson olefination reactions indicates the versatility of silicon reagents in achieving stereochemical control in the synthesis of alkenylsilanes .

Molecular Structure Analysis

While the specific molecular structure of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is not directly discussed in the provided papers, the structural characterization of related organosilicon compounds can provide insights. For example, the study of bis(trimethylsilyl)-1,3-propene as a precursor for silyl-1-butadienes and their complexation with various metal carbonyls suggests that the trimethylsilyl groups can significantly influence the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of silicon-containing alkenes is well-documented. For instance, 2-trimethylsilylmethyl-1,3-butadiene undergoes reactions with various electrophiles to yield isoprenylated compounds and participates in Diels-Alder reactions, demonstrating the potential of silicon-substituted alkenes to engage in a wide range of chemical transformations . Electrochemical oxidation of 1-trimethylsilyl-1,3-dienes to produce α,β-unsaturated aldehydes further exemplifies the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene can be inferred from studies on similar organosilicon compounds. For example, the hydrolysis of tri-tert-butylaluminum to form tert-butyl-substituted alumoxanes provides information on the behavior of tert-butyl groups in the presence of hydrolytic conditions . The generation and transformation of unstable silicon-containing intermediates, such as 2-tert-butyl-1,1-bis(trimethylsilyl)-silene, reveal the sensitivity of these compounds to steric effects and the influence of substituents on their stability .

Applications De Recherche Scientifique

Application in Catalyst Performance Improvement

(Busico et al., 2003) detailed the improvement of catalyst performance by trapping "free" trimethylaluminum in methylalumoxane (MAO) solutions. This study showcases the application of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in enhancing the performance of olefin polymerization catalysts.

Synthesis of γ-Alkylidenetetronic Acids

(Nguyen et al., 2013) introduced a novel approach to γ-alkylidenetetronic acids, which involves using (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in a [3+2] cyclization process with oxalyl chloride.

Investigation in Radical Reactions

(Das et al., 1981) explored the reaction of tert-butoxy radicals with phenols, shedding light on the utility of compounds like (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in understanding radical reactions.

Study of Rate Constants in Radical Additions

(Knuhl et al., 2001) reported on the rate constants for the addition of 1-[(tert-butoxy)carbonyl]ethyl radical to alkenes, which is relevant to understanding the reactivity of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in similar contexts.

Investigation of Silyl-Substituted Silenes

(Krempner et al., 1994) researched the formation and transformation of silyl-substituted silenes, which can include derivatives of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene.

Synthesis of Polyol Chains

(Rychnovsky et al., 1999) utilized a compound similar to (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene for the convergent synthesis of a polyol chain, demonstrating its potential in complex organic syntheses.

Safety And Hazards

“(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene” is flammable and can cause skin and eye irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces; wearing protective gloves, eye protection, and face protection; and washing skin thoroughly after handling . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Propriétés

IUPAC Name |

trimethyl-[(E)-1-[(2-methylpropan-2-yl)oxy]prop-1-enoxy]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-8-9(11-10(2,3)4)12-13(5,6)7/h8H,1-7H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYHIAHTMZIVKY-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(OC(C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\OC(C)(C)C)/O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene | |

CAS RN |

72658-10-7 |

Source

|

| Record name | (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.